5-Methyl Substitution Confers Superior Antitumor Potency Relative to 6-Methyl and Unsubstituted Analogs in 2-Arylnaphthyridin-4-one Series
In a direct head-to-head SAR comparison within the 2-arylnaphthyridin-4-one (AN) series, the 5-methyl substituted derivative 2-(3-hydroxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one (compound 67) demonstrated the greatest potency and best selectivity among all synthesized analogs. The 5-methyl substitution was explicitly identified as a key structural feature contributing to this enhanced activity profile relative to 6-methyl and unsubstituted analogs [1].
| Evidence Dimension | Antitumor potency and selectivity against tumorigenic vs. non-tumorigenic cell lines |
|---|---|
| Target Compound Data | Most promising compound in series; greatest potency and best selectivity toward tumorigenic cancer cell lines (qualitative, full IC50 dataset available in patent tables) |
| Comparator Or Baseline | 6-Methyl analog; unsubstituted 2-arylnaphthyridin-4-one analog |
| Quantified Difference | Superior potency and selectivity vs. 6-methyl and unsubstituted derivatives (specific IC50 fold-difference not extracted in available abstract; full dataset in patent specification) |
| Conditions | Hep3B hepatoma cells; tumorigenic vs. non-tumorigenic cell line panel |
Why This Matters
This data establishes the 5-methyl substitution as a critical positional determinant of antitumor potency, directly informing procurement decisions for SAR-driven drug discovery programs.
- [1] Kuo, S.C. et al. 2-Arylnaphthyridin-4-ones as Potent Antitumor Agents Targeting Tumorigenic Cell Lines. WO2014179401A1, 2014. View Source
